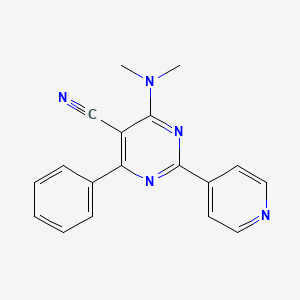

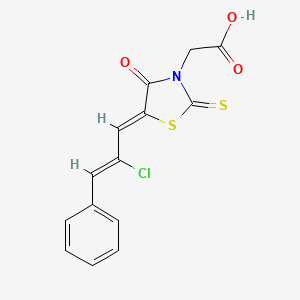

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a dimethylamino group, a phenyl group, and a pyridinyl group .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions, often involving the nitrogen atoms in the ring. The presence of the dimethylamino group could make this compound a potential nucleophile .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could increase its basicity .科学的研究の応用

Synthesis and Anti-inflammatory Applications

Pyrimidines, including compounds structurally related to 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, are known for their wide range of pharmacological effects such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and notably anti-inflammatory activities. Research developments have focused on the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds have been noted for their inhibitory response against vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. Detailed SAR analysis provides clues for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Catalytic Applications in Medicinal Chemistry

Another area of application is in the synthesis of medicinal and pharmaceutical precursors. Pyranopyrimidine scaffolds, for example, have broad synthetic applications and bioavailability, making them key precursors in the pharmaceutical industry. Research on these scaffolds focuses on their synthesis through one-pot multicomponent reactions using diversified hybrid catalysts. This includes organocatalysts, metal catalysts, and nanocatalysts, highlighting the versatility of pyrimidine derivatives in catalyzing the synthesis of complex medicinal molecules (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

Furthermore, pyrimidine and its derivatives play a significant role in the development of optoelectronic materials. Incorporation into π-extended conjugated systems is highly valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Pyrimidine derivatives have been identified as crucial for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This research outlines the potential of functionalized pyrimidines in advancing optoelectronic technologies (Lipunova et al., 2018).

作用機序

将来の方向性

特性

IUPAC Name |

4-(dimethylamino)-6-phenyl-2-pyridin-4-ylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5/c1-23(2)18-15(12-19)16(13-6-4-3-5-7-13)21-17(22-18)14-8-10-20-11-9-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRULHZZPJIJAOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2982894.png)

![N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2982902.png)

![3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2982906.png)

![N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2982909.png)

![Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate](/img/structure/B2982911.png)

![Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2982915.png)